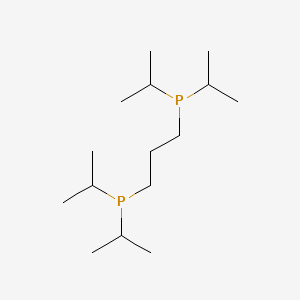

1,3-Bis(DI-I-propylphosphino)propane

Description

Overview of Diphosphine Ligands in Transition Metal Catalysis

Diphosphine ligands, also called bisphosphanes, are crucial components in modern transition metal catalysis. wikipedia.org These ligands are characterized by two phosphino (B1201336) groups connected by a carbon backbone, which allows them to bind to a single metal center in a chelating fashion. wikipedia.orglibretexts.org This chelation imparts significant stability to the resulting metal complex compared to monodentate phosphine (B1218219) ligands, a phenomenon known as the chelate effect. libretexts.org

The reactivity and selectivity of a transition metal catalyst are highly dependent on the ligand environment. nih.govacs.org Diphosphine ligands play a pivotal role by influencing the geometry and electronic density of the metal center. researchgate.net Key properties of a diphosphine ligand, such as the natural bite angle—the P-M-P angle favored by the ligand's backbone—can dictate the outcome of a catalytic reaction. wikipedia.orgresearchgate.net By systematically modifying the backbone and the substituents on the phosphorus atoms, chemists can fine-tune the catalyst's performance for specific applications. wikipedia.orgnih.gov

Historical Context and Evolution of Tertiary Phosphine Ligands

Tertiary phosphines (PR₃) have a long history as ligands in coordination chemistry, with the first phosphine complexes, cis- and trans-[PtCl₂(PEt₃)₂], being reported in 1870. dalalinstitute.com However, their extensive application in organometallic chemistry and homogeneous catalysis began much later. The development of synthetic organophosphorus chemistry was essential for the preparation of a wide variety of phosphine ligands. acs.org

A key breakthrough was the recognition that the steric and electronic properties of tertiary phosphines could be systematically and predictably altered by changing the organic substituents (R groups). dalalinstitute.comslideshare.net This tunability allows for precise control over the behavior of metal catalysts. Unlike metal ammine complexes, metal phosphine complexes are typically lipophilic and soluble in organic solvents, making them highly suitable for homogeneous catalysis. dalalinstitute.com The evolution from simple monodentate phosphines like triphenylphosphine (B44618) to complex polydentate and chiral phosphines has been instrumental in advancing catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation. libretexts.orgacs.org

Prominence of 1,3-Bis(di-i-propylphosphino)propane as a Bidentate Ligand

This compound (dippp) is a bidentate ligand that chelates to a metal center via its two phosphorus donor atoms. strem.comnih.gov The propane (B168953) backbone typically forms a stable six-membered chelate ring (M-P-C-C-C-P). wikipedia.org This structure is analogous to the widely used ligand 1,3-bis(diphenylphosphino)propane (B126693) (dppp). wikipedia.org

The prominence of dippp stems from the specific characteristics imparted by its di-isopropylphosphino groups. Unlike the aryl substituents in dppp (B1165662), the alkyl isopropyl groups make dippp a more basic and strongly electron-donating ligand. researchgate.netumb.edu This enhanced electron-donating ability can increase the reactivity of the metal center in certain catalytic cycles, such as oxidative addition. Its palladium complexes, for instance, have been used as catalysts for the cross-methylation and carbonylation of aryl chlorides. alfachemic.com The combination of a flexible three-carbon backbone with bulky and electron-rich alkylphosphine donors makes it a valuable ligand for specific catalytic transformations.

Key Electronic and Steric Attributes Influencing Ligand Performance

The performance of phosphine ligands in catalysis is governed primarily by two factors: their steric bulk and their electronic properties. dalalinstitute.com

Steric Attributes: The steric hindrance of a phosphine ligand is quantified by the Tolman cone angle (θ). This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, measured from the center of the metal atom. dalalinstitute.com Ligands with larger cone angles occupy more space in the coordination sphere of the metal, which can influence the number of ligands that can bind and the rate and selectivity of reactions. The isopropyl groups on this compound make it a sterically demanding ligand. For comparison, the cone angle of a related monodentate ligand, triisopropylphosphine, is 160°, significantly larger than that of triphenylphosphine (145°).

Electronic Attributes: The electronic effect of a phosphine ligand refers to its ability to donate electron density to the metal center (σ-donation). This property is often correlated with the ligand's basicity (pKa). Phosphines with alkyl groups, such as dippp, are more electron-rich and stronger σ-donors than those with aryl groups. researchgate.netumb.edu This is because alkyl groups are electron-donating, increasing the electron density on the phosphorus atom and enhancing its ability to donate to the metal. In contrast, aryl groups can withdraw some electron density. The enhanced electron-donating nature of dippp can stabilize metals in higher oxidation states and promote key catalytic steps.

The interplay of these steric and electronic factors is critical for catalyst design. The bulky, electron-donating nature of this compound makes it an effective ligand for catalysts that require a coordinatively unsaturated and electron-rich metal center.

Data Tables

Table 1: Properties of this compound Data sourced from available chemical databases and literature.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₄P₂ | strem.comnih.gov |

| Molecular Weight | 276.38 g/mol | strem.com |

| CAS Number | 91159-11-4 | strem.com |

| Appearance | Colorless to pale yellow liquid | strem.com |

| Classification | Bidentate Diphosphine Ligand | wikipedia.org |

Table 2: Comparison of Electronic and Steric Parameters for Common Phosphine Ligands This table provides context by comparing related monodentate phosphine ligands. The parameters for the bidentate dippp ligand are influenced by these values.

| Ligand | Substituent Type | pKa (of conjugate acid) | Tolman Cone Angle (θ) |

| Triisopropylphosphine | Alkyl | 9.0 | 160° |

| Triphenylphosphine | Aryl | 2.73 | 145° |

| Tricyclohexylphosphine | Alkyl | 9.7 | 170° |

| Trifluorophosphine | Halogen | ≈ -11 | 104° |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34P2/c1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8/h12-15H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPNDOFSVHOGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCCP(C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 1,3 Bis Di I Propylphosphino Propane Transition Metal Complexes

Principles of Chelation and Natural Bite Angle in Diphosphine Ligands

Chelation is a fundamental concept in coordination chemistry describing the process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. researchgate.netnih.gov This process is entropically favored, a phenomenon referred to as the chelate effect, which leads to the formation of more stable complexes compared to those formed with analogous monodentate ligands. researchgate.net Diphosphine ligands, such as 1,3-bis(di-i-propylphosphino)propane, are classic examples of chelating ligands that form stable complexes with transition metals.

A critical parameter that governs the geometry and reactivity of metal complexes with diphosphine ligands is the "natural bite angle." acs.org This angle is defined as the preferred P-M-P angle determined by the ligand backbone, independent of the metal's electronic preferences. acs.org For diphosphine ligands with a propane (B168953) backbone, such as the related 1,3-bis(diphenylphosphino)propane (B126693) (dppp), a six-membered chelate ring is formed with a natural bite angle of approximately 91°. wikipedia.org This bite angle plays a crucial role in determining the steric and electronic environment around the metal center, thereby influencing the catalytic activity and selectivity of the complex. rsc.org The isopropyl substituents on the phosphorus atoms of dippp introduce significant steric bulk, which can further influence the coordination geometry and reactivity of its metal complexes.

Palladium Complexes of this compound

Palladium complexes of diphosphine ligands are widely utilized as catalysts in various cross-coupling reactions. The electronic and steric properties of the diphosphine ligand are crucial in tuning the reactivity and stability of the palladium center.

The synthesis of palladium-dippp adducts typically involves the reaction of a suitable palladium precursor, such as palladium(II) chloride or a palladium(0) source, with the dippp ligand. For instance, the palladium(0) complex, [P,P'-1,3-Bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0), has been synthesized and is used as a catalyst in cross-methylation and carbonylation of aryl chlorides. alfachemic.com

Below is a table summarizing the properties of a known Palladium(0)-dippp complex.

| Interactive Data Table: Properties of [Pd(dippp)₂] | |

| Property | Value |

| Compound Name | [P,P'-1,3-Bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) |

| CAS Number | 123333-45-9 alfachemic.comstrem.com |

| Molecular Formula | C₃₀H₆₈P₄Pd alfachemic.comstrem.com |

| Molecular Weight | 659.18 g/mol alfachemic.comstrem.com |

The dynamics of ligand exchange and complex formation in solution are critical for understanding the mechanism of catalytic reactions involving palladium-diphosphine complexes. Ligand exchange processes in palladium complexes can be influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the temperature. nih.gov

In solution, palladium-dippp complexes can exist in equilibrium with other species. The exchange between the free dippp ligand and the coordinated ligand can occur, and the rate of this exchange can be studied using techniques like NMR spectroscopy. For palladium(II) complexes, the exchange is generally slow on the NMR timescale. nih.gov The steric hindrance from the isopropyl groups in dippp is expected to slow down the rate of ligand exchange compared to less bulky phosphine (B1218219) ligands. This steric bulk can also drive the equilibrium towards the formation of specific isomers in solution. The study of these dynamic processes is crucial for optimizing reaction conditions in catalytic applications. nih.gov

Rhodium Complexes of this compound

Rhodium complexes bearing diphosphine ligands are of significant interest due to their catalytic activities in processes such as hydrogenation, hydroformylation, and C-H activation. researchgate.net The dippp ligand can be employed to modulate the properties of rhodium centers for specific catalytic applications.

Dinuclear rhodium(I) hydride complexes are important intermediates in various catalytic cycles. The synthesis of such complexes with dippp would likely involve the reaction of a rhodium(I) precursor with the ligand under a hydrogen atmosphere or with a hydride source. While specific dinuclear rhodium(I) hydride complexes with dippp are not extensively documented, their structural features can be anticipated based on related systems.

These complexes often feature bridging hydride ligands, leading to a dinuclear structure where the two rhodium centers are held in proximity. researchgate.net The dippp ligand could either chelate to a single rhodium center or bridge between the two metal centers. The steric bulk of the isopropyl groups would likely favor a structure where the ligand chelates to one rhodium atom, with hydride and/or other ligands bridging the two rhodium centers. The Rh-Rh distance and the geometry around each rhodium atom would be significantly influenced by the nature of the bridging ligands and the steric demands of the dippp ligand.

Halide-bridged rhodium(I) complexes are common starting materials and intermediates in rhodium chemistry. The reaction of a rhodium(I) halide precursor with the dippp ligand can lead to the formation of various species, including mononuclear and dinuclear complexes. In the presence of an excess of the rhodium precursor, halide-bridged dinuclear complexes of the type [Rh(dippp)Cl]₂ can be formed. nih.gov

Iridium Complexes of this compound

Development and Characterization of Cationic Iridium Hydride Catalysts

Specific research on the development and characterization of cationic iridium hydride catalysts featuring the this compound ligand is not prominently available. In related studies involving other phosphine ligands, such catalysts are typically synthesized and investigated for their potential in reactions like hydrogenation and transfer hydrogenation. Characterization would generally involve multinuclear NMR spectroscopy to identify hydride signals and confirm ligand coordination.

Nickel Complexes of this compound

Complex Formation and Structural Properties

While nickel complexes with the analogous ligand 1,3-bis(diphenylphosphino)propane (dppp) are well-documented, forming species like NiCl₂(dppp), specific studies detailing the formation and structural properties of nickel complexes with this compound are not available. The formation would likely proceed by reacting a nickel(II) salt with the ligand, but detailed structural parameters remain uncharacterized in the public domain.

Coordination with Other Transition Metals (e.g., Gold, Uranium)

There is no available literature detailing the coordination of this compound with gold or uranium. Research on gold phosphine complexes is extensive, but typically involves ligands with different steric and electronic profiles. The coordination chemistry of phosphine ligands with actinides like uranium is a more specialized area and appears to be unexplored for this particular ligand.

Spectroscopic and Analytical Techniques for Complex Characterization (e.g., NMR, X-ray Diffraction, UV-Vis-NIR, Electrochemistry)

The characterization of transition metal complexes of this compound would rely on a suite of standard analytical techniques.

NMR Spectroscopy: ³¹P NMR would be crucial for studying the coordination of the phosphine ligand to the metal center, with coordination shifts indicating the electronic environment. ¹H and ¹³C NMR would be used to characterize the ligand backbone.

X-ray Diffraction: This technique would provide definitive solid-state structural information, including bond distances and angles, which are fundamental to understanding the complex's properties.

UV-Vis-NIR Spectroscopy: Electronic spectroscopy would be used to probe metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions, offering insights into the electronic structure of the complexes.

Electrochemistry: Techniques like cyclic voltammetry would be employed to study the redox properties of the metal complexes, determining oxidation and reduction potentials which are vital for applications in catalysis and materials science.

Without experimental reports, specific data from these techniques for the requested complexes cannot be compiled.

Catalytic Applications of 1,3 Bis Di I Propylphosphino Propane in Organic Transformations

Cross-Coupling Reactions Facilitated by 1,3-Bis(di-i-propylphosphino)propane Complexes

Complexes of this compound are instrumental in facilitating several types of cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon bonds.

Detailed research findings on the specific application of this compound in palladium-catalyzed decarboxylative coupling reactions are not extensively covered in the provided search results. This type of reaction typically involves the coupling of a carboxylic acid with an organic halide, but the specific role and efficacy of the dippp ligand in this context requires further investigation. wikipedia.orgrsc.org

Palladium complexes incorporating this compound have been identified as effective catalysts for the cross-methylation of aryl chlorides. This method provides a pathway for activating the relatively inert C-Cl bond. Research has shown that an electron-rich [1,3-bis(diisopropylphosphino)propane)]palladium complex can promote the smooth cross-alkylation of aryl chlorides where other catalysts might fail.

This transformation often employs stabilized dimethylaluminum or dimethylgallium reagents as the methyl source. The selection of an electron-rich ligand like dippp is crucial, as it enhances the oxidative addition of the palladium catalyst to the aryl chloride, a key step in the catalytic cycle.

Table 1: Catalyst System for Cross-Methylation of Aryl Chlorides

| Catalyst Component | Role | Substrate Example | Methylating Agent Example |

| Palladium(0) | Metal Center | Chloroarenes | Stabilized dimethylaluminum |

| This compound | Ligand | Aryl Chlorides | Stabilized dimethylgallium |

The palladium(0) complex of this compound, specifically [P,P'-1,3-Bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0), is utilized as a catalyst for base-free olefin arylation. This reaction creates a robust method for forming carbon-carbon bonds without the necessity of an additional base, which can simplify reaction conditions and improve functional group tolerance.

While the analogous ligand 1,3-bis(diphenylphosphino)propane (B126693) (dppp) is sometimes used in palladium-catalyzed Heck reactions to control regioselectivity, specific research detailing the role and effectiveness of this compound in this reaction is not available in the provided search results. wikipedia.org The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base. libretexts.orgnih.govrsc.org

The application of this compound in several cornerstone cross-coupling reactions is not well-documented in the provided search results, which more commonly cite the use of its diphenyl- (dppp) or dicyclohexyl- (dcpp) analogues.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.orgnih.gov While bulky, electron-donating phosphine (B1218219) ligands are known to be effective for coupling unreactive aryl chlorides, specific studies detailing the performance of dippp were not found. colby.edunih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org While bidentate phosphine ligands are used, the specific utility of dippp in this context is not detailed in the search results. mdpi.comsigmaaldrich.comottokemi.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide. nih.gov The literature found does not specify the use of this compound for this transformation.

Carbonylation Reactions utilizing this compound Catalysts

Complexes of this compound with palladium are uniquely efficient catalysts for the carbonylation of aryl chlorides, which are generally unreactive starting materials. exlibrisgroup.com The enhanced electron-donating properties of the alkyl-substituted dippp ligand, compared to aryl-substituted analogues, facilitates the crucial oxidative addition step of palladium into the strong carbon-chlorine bond. acs.org

This catalytic system enables high-yield syntheses of key chemical products like carboxylic acids, esters, and amides directly from aryl chlorides under mild pressure. exlibrisgroup.com Furthermore, the (dippp)₂Pd complex has been shown to be an efficient and unique catalyst for the direct formylation of aryl chlorides to produce aldehydes, using carbon monoxide and sodium formate. rsc.org

Table 2: Carbonylation Reactions Catalyzed by dippp-Palladium Complexes

| Reaction Type | Substrate | Reagents | Product | Catalyst System |

| General Carbonylation | Aryl Chlorides | CO, Nucleophile (H₂O, Alcohol, Amine) | Carboxylic Acids, Esters, Amides | (dippp)₂Pd or precursors |

| Formylation | Aryl Chlorides | CO, Sodium Formate | Aldehydes | (dippp)₂Pd |

Hydrogenation Reactions Catalyzed by this compound Complexes

Hydrogenation is a fundamental reaction in both laboratory and industrial synthesis. Complexes of this compound with transition metals like ruthenium and rhodium serve as effective homogeneous catalysts for the reduction of various unsaturated functional groups.

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a key transformation in organic synthesis. While heterogeneous catalysts are often used, homogeneous catalysts offer advantages in terms of selectivity and milder reaction conditions. Ruthenium complexes bearing diphosphine ligands are well-established catalysts for the hydrogenation and transfer hydrogenation of carbonyl compounds.

The catalytic process generally involves the formation of a ruthenium hydride species, which then transfers hydrogen to the carbonyl carbon. The steric and electronic environment provided by the ligand, such as this compound, is critical for the efficiency and selectivity of the catalyst. These catalytic systems can operate under low pressures of hydrogen and at or near room temperature, making them suitable for the reduction of a wide range of functionalized ketones. google.com

| Substrate | Catalyst System | Product |

| Acetophenone | Ru-diphosphine complex / H₂ | 1-Phenylethanol |

| Cyclohexanone | Ru-diphosphine complex / H₂ | Cyclohexanol |

| Benzaldehyde | Ru-diphosphine complex / H₂ | Benzyl alcohol |

| This table shows representative substrates for homogeneous hydrogenation catalyzed by ruthenium-diphosphine systems. |

The hydrogenation of carbon-carbon double bonds is one of the most widely used reactions in organic chemistry. Rhodium complexes containing phosphine ligands are among the most effective catalysts for this transformation. The dippp ligand can be employed to create rhodium catalysts for the selective hydrogenation of olefinically unsaturated compounds.

Mechanistic studies on related rhodium-diphosphine systems for the hydrogenation of α,β-unsaturated phosphonates have provided insight into the catalytic cycle. nih.gov The reaction typically proceeds through oxidative addition of hydrogen to the rhodium(I) center, followed by coordination of the olefin and subsequent migratory insertion and reductive elimination to yield the saturated product. The choice of ligand influences the activity and selectivity of the catalyst, allowing for the hydrogenation of a broad scope of olefinic substrates. nih.govrsc.org

| Olefin Substrate | Catalyst System | Product |

| Styrene | Rh-dippp complex / H₂ | Ethylbenzene |

| Cyclohexene | Rh-dippp complex / H₂ | Cyclohexane |

| 1-Octene (B94956) | Rh-dippp complex / H₂ | Octane |

| This table provides examples of olefinically unsaturated compounds that can be hydrogenated using rhodium-phosphine catalysts. |

Isomerization Reactions Involving this compound Catalysts

Catalytic isomerization reactions are atom-economical processes that rearrange the atoms of a molecule to form a structural isomer. Phosphine-ligated metal complexes are effective catalysts for various isomerization reactions, including the transformation of epoxides.

The isomerization of epoxides to carbonyl compounds is a valuable synthetic transformation. While acid-catalyzed rearrangements often yield aldehydes from terminal epoxides, transition metal catalysts can provide access to methyl ketones with high regioselectivity. An unusual palladium hydride complex has been demonstrated to be a competent catalyst for the isomerization of a variety of terminal epoxides. nih.gov

The reaction proceeds through a unique hydride mechanism. This process, which shows broad substrate scope, involves the formation of a palladium hydride intermediate that facilitates the ring-opening and rearrangement of the epoxide. nih.gov The use of phosphine ligands like dippp is essential for stabilizing the palladium hydride species and modulating its reactivity. This catalytic method offers a synthetically useful route to methyl ketones from readily available terminal epoxides. nih.gov

| Epoxide Substrate | Catalyst System | Major Product |

| Styrene Oxide | [Pd-H] complex with phosphine ligand | Phenylacetaldehyde/Acetophenone |

| 1,2-Epoxyoctane | [Pd-H] complex with phosphine ligand | Octanal/2-Octanone |

| Propylene Oxide | [Pd-H] complex with phosphine ligand | Propanal/Acetone |

| This table illustrates the isomerization of terminal epoxides to carbonyl compounds, a reaction that can be catalyzed by phosphine-ligated palladium hydride complexes. nih.gov |

Hydroformylation of Olefins

Hydroformylation, or oxo synthesis, is a crucial industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an olefin to produce aldehydes. The regioselectivity of this reaction, yielding either a linear (n) or a branched (iso) aldehyde, is a critical aspect that can be controlled by the design of the catalyst, particularly the phosphine ligand coordinated to the metal center, which is often rhodium.

While a wide array of phosphine ligands have been investigated to optimize this process, the use of bulky diphosphine ligands has been a key strategy to enhance selectivity. The steric hindrance provided by the ligand can influence the geometry of the catalytic complex and direct the regioselectivity of the olefin insertion step. Research has shown that rhodium complexes modified with bulky phosphite (B83602) ligands can achieve high normal-to-branched ratios in the hydroformylation of olefins like 1-octene. For instance, certain bulky diphosphites have yielded n/iso ratios as high as 48. researchgate.net The reaction kinetics often show a first-order dependency on the olefin concentration. researchgate.net

Although detailed research findings specifically employing this compound in the hydroformylation of a broad range of simple olefins are not extensively documented in publicly available literature, the principles derived from studies with other bulky phosphines are applicable. The steric bulk of the di-isopropylphosphino groups in dippp is expected to favor the formation of linear aldehydes by sterically disfavoring the transition state that leads to the branched product.

In studies comparing various phosphine ligands, it has been noted that both electronic and steric factors influence catalyst performance. rsc.org For instance, in the rhodium-catalyzed hydroformylation of 1-octene, the bite angle of diphosphine ligands, which is influenced by the backbone connecting the phosphorus atoms, has been shown to be a critical parameter in controlling regioselectivity. researchgate.net Ligands that enforce a wider bite angle tend to favor the formation of the linear aldehyde. researchgate.net Given the propane (B168953) backbone of dippp, its natural bite angle would be a key determinant of its effectiveness in promoting high linearity in hydroformylation products.

Interactive Data Table: Illustrative Hydroformylation of 1-Octene with a Generic Rh/Bulky Diphosphine System

| Catalyst System | Olefin | Temperature (°C) | Pressure (bar) | n/iso Ratio | Reference |

| Rh/Bulky Diphosphite | 1-Octene | 40 | 10 | 48:1 | researchgate.net |

| Rh/Xantphos | 1-Octene | 80 | - | >97:3 | researchgate.net |

This table illustrates typical results for bulky diphosphine ligands in the hydroformylation of 1-octene to demonstrate the potential performance of systems involving ligands like dippp. Specific data for dippp was not available in the searched literature.

Other Specialized Polymerization Catalysis

Beyond hydroformylation, diphosphine ligands are instrumental in various polymerization reactions. The structure of the ligand can influence the properties of the resulting polymer, such as molecular weight, branching, and the incorporation of polar monomers.

One significant area of specialized polymerization is the synthesis of polyketones, which are typically produced through the alternating copolymerization of carbon monoxide and olefins like ethylene (B1197577). wikipedia.org Palladium(II) catalysts modified with bidentate phosphine ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), are commonly used for this purpose. rsc.orgwikipedia.org The nature of the phosphine ligand is crucial for catalytic activity and the properties of the resulting polymer. While dppp (B1165662) is a well-established ligand in this context, the use of its aliphatic analogue, dippp, could offer different catalytic performance due to its distinct electronic and steric profile. The more electron-donating nature of the isopropyl groups in dippp compared to the phenyl groups in dppp could influence the electronic properties of the palladium center and thereby affect the rate of polymerization and the molecular weight of the polyketone.

Nickel and palladium catalysts featuring bulky α-diimine ligands have demonstrated high activity for ethylene and α-olefin polymerization, leading to polymers with unique microstructures. juniperpublishers.com The steric bulk of these ligands plays a key role in controlling the polymer properties. Similarly, nickel(II) complexes with bulky phosphino-enolate ligands have been used for the synthesis of functionalized polyolefins. osti.gov These examples highlight the potential for catalysts bearing bulky phosphine ligands like dippp to be active in specialized polymerization reactions, including the copolymerization of ethylene with polar monomers. rsc.orgmdpi.com The ability to incorporate polar functional groups is a significant challenge in olefin polymerization, and the use of less oxophilic late transition metals with tailored phosphine ligands is a promising strategy. mdpi.comacs.org

Although specific research detailing the extensive use of this compound in these specialized polymerization reactions is not widely reported, the principles established with other bulky phosphine ligands suggest its potential utility in this area.

Interactive Data Table: Illustrative Ethylene Polymerization with Ni/Pd Catalysts

| Catalyst System | Monomer | Temperature (°C) | Activity (g PE/(mol·h)) | Polymer Properties | Reference |

| α-diimine Ni complex | Ethylene | High | High (e.g., 10^6) | Highly-branched | juniperpublishers.com |

| Phosphine-sulfonate Pd complex | Ethylene | 25 | Up to 3.3 x 10^6 | High molecular weight, linear | rsc.org |

This table provides examples of specialized polymerization reactions catalyzed by nickel and palladium complexes with bulky ligands to illustrate the context in which dippp could be applied. Specific data for dippp was not available in the searched literature.

Mechanistic Investigations and Computational Studies of 1,3 Bis Di I Propylphosphino Propane Catalysis

Elucidation of Catalytic Cycles and Reaction Intermediates

The catalytic cycles involving dippp are fundamentally shaped by its ability to form stable, yet reactive, metal complexes. Mechanistic studies have identified key intermediates and elementary steps in various transformations.

In palladium-catalyzed reactions, the formation of a 14-electron Pd(0) species, (dippp)Pd, is often a crucial entry point into the catalytic cycle. researchgate.netnih.gov For the oxidative addition of aryl chlorides, studies have shown that the reaction proceeds via this coordinatively unsaturated intermediate to generate a cis-(dippp)Pd(Ph)(Cl) complex as the primary product. nih.gov This initial step is critical as it activates the substrate for subsequent transformations. The general catalytic cycle for many cross-coupling reactions involves this oxidative addition, followed by transmetalation and, finally, reductive elimination to release the product and regenerate the Pd(0) catalyst. researchgate.net

In the context of carbonylation reactions, particularly the aminocarbonylation of aryl chlorides, dippp has been recognized as an effective ligand. bath.ac.uk Mechanistic proposals for such reactions suggest that the oxidative addition of the aryl chloride occurs on a three-coordinate Pd(0) species that also bears a carbonyl ligand, (dippp)Pd(CO). lookchem.com Following oxidative addition, the cycle proceeds through migratory insertion of CO to form a palladium acyl intermediate, which then reacts with the amine nucleophile. bath.ac.uk

Beyond palladium, dippp is instrumental in rhodium catalysis. In the catalytic hydrodefluorination of fluoroaromatics, a binuclear rhodium hydride complex, [Rh(μ-H)(dippp)]₂, serves as the catalyst precursor. uzh.ch The proposed catalytic cycle involves this complex reacting with the fluoroarene to form a fluorido-bridged dimer, [Rh(μ-F)(dippp)]₂, and the hydrodefluorinated organic product. uzh.ch Mechanistic evidence suggests that a mononuclear rhodium hydride species, [Rh(H)(dippp)], is the active catalyst, formed through the dissociation of the dimer or from a rhodium-silane intermediate like [Rh(H)(η²-HSiEt₃)(dippp)]. uzh.ch This mononuclear species is believed to perform the C-F bond activation step. uzh.ch

Key intermediates identified or proposed across various dippp-catalyzed systems include:

14-electron (dippp)Pd(0): A key active species in oxidative addition. researchgate.netnih.gov

cis-(dippp)Pd(Ar)(X): The initial product of oxidative addition. nih.gov

[Rh(μ-H)(dippp)]₂: A binuclear catalyst precursor in hydrodefluorination. uzh.ch

[Rh(H)(η²-HSiEt₃)(dippp)]: A mononuclear rhodium-silane intermediate. uzh.ch

Role of Ligand Sterics and Electronics in Modulating Reaction Pathways

The catalytic performance of dippp is intrinsically linked to its distinct steric and electronic properties. Compared to its widely studied aryl-substituted counterpart, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), the isopropyl groups on dippp render it significantly more electron-donating and sterically bulky.

Electronic Effects: Alkylphosphines like dippp are strong σ-donors, which increases the electron density on the metal center. uzh.ch This enhanced electron-donating ability is crucial for facilitating the often rate-limiting oxidative addition of challenging substrates, such as aryl chlorides, to Pd(0) centers. uzh.ch The increased electron density on the metal makes it more nucleophilic and thus more reactive towards the electrophilic substrate. The Tolman Electronic Parameter (TEP), a measure of a ligand's donating ability, is determined from the C-O stretching frequency (ν(CO)) of a Ni(CO)₃L complex; more strongly donating ligands result in lower ν(CO) values due to increased π-backbonding from the electron-rich metal to the CO ligand. acs.org While a specific TEP value for dippp is not widely cited, it is expected to be significantly lower than that of dppp (B1165662), placing it among the more strongly donating phosphines.

Steric Effects: The steric bulk of a ligand is often quantified by the Tolman cone angle (θ). diva-portal.org The large isopropyl groups give dippp a substantial steric profile. For diphosphines with a three-carbon (propylene) backbone, the natural bite angle is approximately 90°. diva-portal.org This combination of bulk and a defined bite angle influences both the stability of intermediates and the rates of individual catalytic steps. For instance, in reactions of palladium complexes with diazoalkanes, the large bite angle and bulk of dippp make the initial coordination of the diazoalkane substrate the most energy-demanding and rate-controlling step, a contrast to the less bulky dppe ligand where nitrogen extrusion is rate-limiting. acs.org Furthermore, the steric hindrance can be so significant that it renders the catalyst inactive for certain transformations, as has been observed in some Heck coupling reactions with aryl chlorides. mdpi.com

The interplay of these properties dictates the ligand's effectiveness. The high basicity and steric bulk are considered key requirements for the successful carbomethoxylation of chlorobenzene (B131634). amazonaws.com

| Ligand | Substituent | Key Electronic Property | Key Steric Property (Bite Angle for Diphosphines) | Reference |

|---|---|---|---|---|

| dippp | Isopropyl | Strongly electron-donating (alkylphosphine) | Large steric bulk, ~90° bite angle | uzh.chdiva-portal.orgacs.org |

| dppp | Phenyl | Less electron-donating than dippp | Less bulky than dippp, ~91° bite angle | acs.org |

| P(t-Bu)₃ | tert-Butyl | Very strong electron-donating (ν(CO) = 2056.1 cm⁻¹) | Very large cone angle (182°) | acs.org |

| PPh₃ | Phenyl | Moderately donating (ν(CO) = 2068.9 cm⁻¹) | Moderate cone angle (145°) | acs.org |

Theoretical and Computational Approaches to Mechanistic Understanding (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the energy landscapes of catalytic reactions, providing insights into transition states and intermediates that are often experimentally inaccessible. researchgate.net

In a comparative DFT study of β-phenyl elimination from nickel and palladium alkyl complexes, which is a key step in Heck-type reactions, complexes with the dippp ligand were investigated. These calculations help to rationalize the different reactivities of nickel and palladium catalysts and guide the design of new catalysts.

DFT calculations have also been applied to the isomerizing alkoxycarbonylation of unsaturated fatty acids catalyzed by palladium complexes, including those with dippp. These studies provided a comprehensive energy profile for the key steps of CO insertion and subsequent methanolysis, helping to understand the reaction mechanism in detail.

In rhodium catalysis, DFT was used to model the catalytic hydrodefluorination of fluoroaromatics. uzh.ch The calculations provided optimized structures for key intermediates, such as [Rh(H)(η²-HSiEt₃)(dippp)], supporting a proposed catalytic cycle where a mononuclear rhodium hydride is the active species. uzh.ch

| Catalytic System/Reaction Step | Complex/Intermediate | Finding/Calculated Parameter | Reference |

|---|---|---|---|

| Pd-dippp + Diazoalkane | Diazoalkane Coordination TS | Rate-determining step for bulky phosphines like dippp | acs.org |

| Ni-dippp β-Phenyl Elimination | [{Ni(μ–OH)(dippp)}₂]²⁺ | Characterized product after elimination; DFT used to compare Ni vs. Pd pathways | |

| Pd-dippp Alkoxycarbonylation | CO Insertion / Methanolysis | Reaction energy profiles calculated to elucidate mechanism | |

| Rh-dippp C-F Activation | [Rh(H)(η²-HSiEt₃)(dippp)] | DFT-optimized structure of a proposed catalytic intermediate | uzh.ch |

Kinetic Analysis of dippp-Catalyzed Transformations

Kinetic studies provide quantitative data on reaction rates and their dependence on reactant concentrations, offering powerful evidence for proposed mechanisms.

The oxidative addition of chlorobenzene to Pd(0) complexes of dippp has been subject to detailed kinetic analysis. These studies revealed that the reaction proceeds through the reversible dissociation of a dippp ligand from a Pd(dippp)₂ precursor, followed by the rate-determining oxidative addition of chlorobenzene to the resulting 14-electron (dippp)Pd complex. researchgate.netnih.gov This mechanism is supported by the kinetic observation that the reaction rate is approximately inverse first-order in the concentration of free dippp ligand. researchgate.net

In the context of carbonylation reactions of aryl chlorides catalyzed by palladium-diphosphine complexes, the oxidative addition of the aryl chloride to the 14-electron [L₂Pd] species has been identified as the rate-determining step. uzh.ch The strong electron-donating nature of alkylphosphines like dippp is essential to achieve a practical rate for this challenging step. uzh.ch Kinetic measurements on the subsequent steps of aminocarbonylation of aryl chlorides have shown that the formation of the final C-N bond occurs via reductive elimination from a phenacylpalladium amido complex. lookchem.com

These kinetic findings are crucial for optimizing reaction conditions. For example, the understanding that high concentrations of free ligand can inhibit the reaction by shifting the equilibrium away from the highly reactive 14-electron species informs the choice of appropriate catalyst and ligand loadings. researchgate.net

Advanced Ligand Design and Future Directions for 1,3 Bis Di I Propylphosphino Propane Analogues

Structure-Activity Relationships: Impact of i-propyl Substituents on Catalytic Efficiency

The catalytic efficacy of a phosphine (B1218219) ligand is intrinsically linked to its steric and electronic profile. In 1,3-bis(di-i-propylphosphino)propane, the isopropyl groups attached to the phosphorus atoms are not mere spectators; they actively shape the catalytic environment. The size and electron-donating nature of these substituents have a profound effect on the geometry, stability, and reactivity of the resulting metal complexes.

The electron-donating character of the isopropyl groups increases the electron density on the phosphorus atoms and, subsequently, on the coordinated metal center. This electronic effect makes the metal more nucleophilic and more reactive in oxidative addition steps, particularly with challenging substrates like aryl chlorides. The interplay between these steric and electronic factors is crucial for optimizing catalytic efficiency.

| Substituent Feature | Effect on Ligand Properties | Impact on Catalysis | Example Principle |

|---|---|---|---|

| Steric Bulk (e.g., i-propyl) | Increases cone angle; influences P-M-P bite angle. | Can accelerate reductive elimination; may create a coordinatively unsaturated metal center, enhancing substrate binding. | Subtle changes in steric properties can have a profound effect on the structures and properties of metal complexes. acs.org |

| Electron Donation (e.g., i-propyl) | Increases electron density on the metal center. | Promotes oxidative addition, a crucial step in many catalytic cycles. | Electron-releasing groups can perturb the electronic structures of the resulting complexes, affecting reactivity. acs.org |

Comparative Studies with Other Diphosphine Ligands (e.g., dppp (B1165662), dppe, dppf) in Catalysis

To fully appreciate the unique characteristics of dippp, it is essential to compare its performance against other widely used diphosphine ligands. Ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) offer different structural motifs, leading to distinct catalytic activities.

The primary differences lie in the backbone structure, which dictates the natural bite angle, and the nature of the P-substituents (alkyl vs. aryl).

dppe vs. dppp : The length of the carbon chain connecting the two phosphorus atoms is a key determinant of the bite angle. dppe typically forms a five-membered chelate ring with a smaller bite angle, while dppp forms a more flexible six-membered ring. researchgate.net This flexibility can be advantageous in certain catalytic cycles.

dippp vs. dppp : The key difference here is the substituent on the phosphorus atom—isopropyl groups (alkyl) for dippp versus phenyl groups (aryl) for dppp. The isopropyl groups make dippp more electron-rich and sterically demanding than the phenyl groups in dppp.

dppf : This ligand is distinct due to its ferrocene (B1249389) backbone, which imparts a very large bite angle and significant rigidity. rsc.org

In specific applications, these differences lead to divergent outcomes. For example, in the methoxycarbonylation of ethene, palladium catalysts with dppf lead to a variety of low-molecular-weight products, whereas a more sterically hindered dppf analogue produces methyl propanoate with high selectivity. researchgate.net In the same study, catalysts based on dppp showed poor results, underscoring that ligand choice is highly reaction-dependent. researchgate.net The unique combination of a flexible propane (B168953) backbone and bulky, electron-donating isopropyl groups often positions dippp as a highly effective ligand for challenging cross-coupling reactions where other common diphosphines may fail.

| Ligand | Backbone | P-Substituent | Key Structural Feature | Typical Catalytic Application Note |

|---|---|---|---|---|

| dippp | Propane | Isopropyl | Flexible backbone, high steric bulk, strong electron donor. | Effective in challenging cross-couplings (e.g., with aryl chlorides). |

| dppp | Propane | Phenyl | Flexible six-membered chelate ring. researchgate.net | Widely used, but can be less effective than alkylphosphines for certain substrates. researchgate.net |

| dppe | Ethane | Phenyl | Rigid five-membered chelate ring, smaller bite angle. | Often used in reactions where a rigid coordination is preferred. |

| dppf | Ferrocene | Phenyl | Rigid, large bite angle due to ferrocene scaffold. rsc.org | Known for high efficiency in various cross-coupling reactions like Suzuki and Stille. rsc.orgresearchgate.net |

Rational Design of Chiral this compound Derivatives for Asymmetric Catalysis

A major frontier in ligand design is the development of chiral variants for asymmetric catalysis, which enables the synthesis of single-enantiomer products. nih.gov The creation of chiral analogues of dippp is a promising strategy for achieving high enantioselectivity. Chirality can be introduced into the diphosphine structure in several ways, most commonly by modifying the propane backbone.

One successful approach involves synthesizing diphosphines with a chiral backbone derived from readily available chiral precursors. For instance, a chiral analogue of dppp, (R,R)-1,3-diphenyl-1,3-bis(diphenylphosphino)propane, has been prepared and used effectively. researchgate.net This ligand, when complexed with ruthenium, serves as an efficient catalyst for the enantioselective hydrogenation of its own precursor, a 1,3-diketone. researchgate.net This demonstrates a powerful principle: a chiral environment created by substituents on the ligand backbone can effectively control the stereochemical outcome of a reaction.

The rational design of such catalysts leverages a deep understanding of reaction mechanisms. For many asymmetric hydrogenations, high selectivity is achieved when the substrate can bind to the metal center at two points, creating a rigid complex. youtube.com The design of chiral dippp derivatives would aim to create a well-defined chiral pocket around the metal's active site, forcing the substrate to approach from a specific direction and thus yielding one enantiomer preferentially. Future research may focus on creating dippp analogues with chirality on the propane backbone or even on the alkyl substituents to fine-tune the steric and electronic environment for specific asymmetric transformations. nih.govnih.gov

Strategies for Catalyst Immobilization and Heterogenization of dippp-Based Systems

While homogeneous catalysts based on dippp complexes offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Immobilizing these catalysts onto solid supports—a process known as heterogenization—addresses this issue by simplifying catalyst recovery and recycling, contributing to more sustainable chemical processes. numberanalytics.com

Several strategies are being explored for the heterogenization of phosphine-based catalysts. numberanalytics.com

Covalent Anchoring : The ligand can be chemically modified with a linker that allows it to be covalently bonded to a solid support like silica, polystyrene, or graphene. numberanalytics.comnih.gov For instance, silica-based supports like SiliaCat DPP-Pd, which immobilizes a diarylphosphine palladium complex, have shown excellent resistance to metal leaching in continuous-flow cross-coupling reactions. researchgate.net

Encapsulation : The metal complex can be physically entrapped within the pores of a material such as a metal-organic framework (MOF) or a polymer. numberanalytics.com

"Dip-Catalyst" Systems : A modern and practical approach involves immobilizing the catalyst on a macroscopic support, such as a polymer sponge or coated paper, which can be simply "dipped" into the reaction vessel and removed afterward. researchgate.netnih.gov Palladium nanoparticles supported on a polyimide sponge, for example, have been used for Suzuki reactions with outstanding yields and can be reused for multiple cycles with minimal loss of activity or palladium leaching. acs.org Similarly, catalysts immobilized on xylan-coated paper have demonstrated high turnover frequencies and excellent recyclability over 15 cycles. nih.govresearchgate.net

These advanced immobilization techniques not only facilitate catalyst reuse but can also enhance stability and are particularly well-suited for integration into continuous-flow manufacturing processes. nih.govresearchgate.net

| Immobilization Strategy | Description | Support Material Examples | Advantages |

|---|---|---|---|

| Covalent Grafting | Ligand is chemically bonded to the support via a linker. | Silica, Polystyrene, Graphene. nih.govresearchgate.net | Strong catalyst-support interaction, reduces leaching. researchgate.net |

| Encapsulation | Catalyst is physically trapped within the pores of a support. | Metal-Organic Frameworks (MOFs), Porous Polymers. numberanalytics.com | Protects the catalyst, can improve stability. |

| "Dip-Catalyst" | Catalyst is loaded onto a macroscopic, easily handled support. | Polymer Sponges, Coated Filter Paper. nih.govacs.org | Extremely easy separation, high reusability, suitable for batch and flow. acs.orgresearchgate.net |

Exploration of Novel Synthetic Transformations and Applications for this compound Complexes

Beyond its established use in canonical cross-coupling reactions, research continues to uncover novel applications for dippp-metal complexes, pushing the boundaries of synthetic chemistry. The unique reactivity endowed by the dippp ligand enables transformations that are difficult to achieve with other phosphines.

Recent findings have highlighted the utility of a palladium-dippp complex, [Pd(dippp)₂], in several innovative synthetic methods: alfachemic.com

Cross-Methylation of Aryl Chlorides : This catalyst facilitates the methylation of challenging aryl chloride substrates using stabilized dimethylaluminum or dimethylgallium reagents. alfachemic.com

Carbonylation of Aryl Chlorides : It acts as an efficient catalyst for introducing carbonyl groups into aryl chlorides, a fundamental transformation in organic synthesis. alfachemic.com

Base-Free Olefin Arylation : The complex enables the arylation of olefins without the need for an external base, simplifying reaction conditions and workup procedures. alfachemic.com

These examples demonstrate that the dippp ligand is not just a tool for improving existing reactions but also an enabler of new chemical reactivity. The combination of strong electron donation and significant steric bulk allows its metal complexes to activate recalcitrant bonds and mediate unique reaction pathways. The future exploration of dippp-based systems will likely continue to yield novel and powerful tools for synthetic chemists, expanding the scope of what is possible in the construction of complex molecules.

Q & A

Q. What are the recommended safety protocols for handling 1,3-Bis(di-i-propylphosphino)propane in laboratory settings?

- Methodological Answer: Use nitrile or neoprene gloves and safety goggles certified under standards like EN166 (EU) or NIOSH (US) to prevent skin/eye contact. Avoid exposure to strong oxidizers (e.g., peroxides), as incompatibility may lead to hazardous reactions . Store the compound at room temperature in a dry, inert atmosphere (argon/nitrogen) to prevent degradation. Conduct toxicity assessments for novel applications, as existing toxicological data (e.g., carcinogenicity, mutagenicity) are limited .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) to confirm the ligand’s bidentate coordination and detect impurities. For crystallinity analysis, perform X-ray diffraction (XRD), referencing the reported melting point (60–63°C) . Mass spectrometry (MS) can verify the molecular weight (412.44 g/mol) and detect degradation products .

Q. What are the foundational applications of this compound in coordination chemistry?

- Methodological Answer: The ligand’s bite angle (~94°) and electron-rich phosphine groups make it effective in stabilizing transition metal complexes (e.g., Pd, Rh). It is used in cross-coupling reactions like Kumada and Heck reactions, where it enhances catalytic activity by modulating metal center electron density .

Advanced Research Questions

Q. How does this compound compare to other bisphosphine ligands (e.g., DPPF, BINAP) in asymmetric catalysis?

- Methodological Answer: Evaluate catalytic efficiency by comparing turnover numbers (TON) and enantiomeric excess (ee) in asymmetric hydrogenation or C–C coupling. For example, in Pd-catalyzed benzoxazole arylation, DPPP achieves higher yields (85–92%) under mild conditions (80°C, K₂CO₃ base, toluene solvent) than bulkier ligands . Use computational modeling (DFT) to analyze steric/electronic effects on metal-ligand bonding .

Q. What strategies can mitigate ligand decomposition during high-temperature catalytic cycles?

- Methodological Answer: Introduce stabilizing additives (e.g., triphenylphosphine) to scavenge reactive intermediates. Optimize reaction solvents (e.g., switch from toluene to diglyme) to reduce oxidative degradation. Monitor ligand integrity via in-situ ³¹P NMR to detect phosphine oxide byproducts, a sign of oxidation .

Q. How can researchers resolve contradictions in catalytic performance data between batch and flow reactors?

- Methodological Answer: Conduct kinetic studies to identify mass transfer limitations in flow systems. For example, in Rh-catalyzed hydroformylation, DPPP’s performance may vary due to differences in gas-liquid mixing efficiency. Use microfluidic reactors with controlled residence times to isolate temperature and pressure variables .

Experimental Design & Data Analysis

Q. What experimental parameters are critical for synthesizing air-sensitive DPPP-metal complexes?

Q. How can researchers analyze ligand leaching in heterogeneous catalysis systems?

- Methodological Answer: Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal loss. Perform hot filtration tests: if activity ceases after removing the catalyst, leaching is minimal. For DPPP-supported catalysts, compare Fourier-transform infrared (FTIR) spectra pre-/post-reaction to detect ligand desorption .

Safety & Environmental Considerations

Q. What are the best practices for disposing of waste containing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.